2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide
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Overview
Description
2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide is a chemical compound that belongs to the class of chloroacetamides This compound is characterized by the presence of a chloroacetamide group attached to an oxazole ring, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide typically involves the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde with chloroacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde and chloroacetamide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with a base such as triethylamine or sodium hydroxide.
Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-alkylacetamides, N-thioacetamides, or N-alkoxyacetamides can be formed.
Oxidation Products: Oxidation can lead to the formation of oxazole derivatives with various functional groups.
Reduction Products: Reduction typically yields amine derivatives of the original compound.
Scientific Research Applications
2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit protein synthesis or interfere with cell division, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide can be compared with other similar compounds, such as:
2-Chloro-N-phenylacetamide: This compound lacks the oxazole ring and has different chemical properties and applications.
2-Chloro-N-(2-chloro-4-methylphenyl)acetamide: This compound has an additional chloro group on the phenyl ring, which may affect its reactivity and biological activity.
N-(2,6-Dimethylphenyl)chloroacetamide: This compound has a different substitution pattern on the phenyl ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-2-4-10(5-3-9)13-16-11(8-18-13)7-15-12(17)6-14/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLPECHGDFMDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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